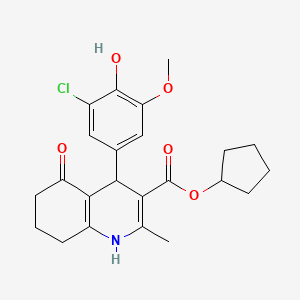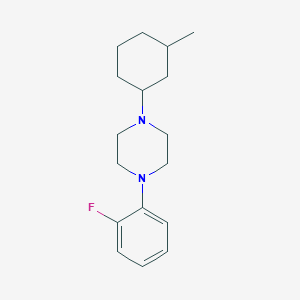![molecular formula C16H20ClNO6 B5217362 diethyl {[(4-chloro-2,5-dimethoxyphenyl)amino]methylene}malonate](/img/structure/B5217362.png)
diethyl {[(4-chloro-2,5-dimethoxyphenyl)amino]methylene}malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDM is a synthetic compound that belongs to the class of malonates. It was first synthesized by researchers at the University of California, Berkeley, in the 1970s. Since then, it has been widely studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of CDM is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. This leads to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
CDM has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, CDM has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CDM has also been shown to have anti-viral activity against a range of viruses, including HIV and influenza.
実験室実験の利点と制限
CDM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a range of conditions. However, CDM has some limitations, including its low solubility in water and its potential toxicity. Therefore, it is important to use appropriate safety measures when handling CDM.
将来の方向性
There are several future directions for research on CDM. One potential application is in the development of new anti-cancer drugs. CDM has been shown to have potent anti-cancer activity, and further research is needed to understand its mechanism of action and to optimize its therapeutic potential. In addition, CDM has potential applications in material science, such as in the development of new polymers and materials with unique properties.
In conclusion, CDM is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on CDM is needed to fully understand its potential applications and to optimize its therapeutic potential.
合成法
The synthesis of CDM involves the reaction of 4-chloro-2,5-dimethoxyaniline with diethyl malonate in the presence of a base catalyst. The resulting product is a yellow solid that can be purified by recrystallization. The yield of the synthesis is typically around 50%.
科学的研究の応用
CDM has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, CDM has been used as a building block in the synthesis of various biologically active compounds, including anti-cancer drugs and anti-viral agents.
特性
IUPAC Name |
diethyl 2-[(4-chloro-2,5-dimethoxyanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO6/c1-5-23-15(19)10(16(20)24-6-2)9-18-12-8-13(21-3)11(17)7-14(12)22-4/h7-9,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOKWQANWGRSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1OC)Cl)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl {[(4-chloro-2,5-dimethoxyphenyl)amino]methylidene}propanedioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)


![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5217325.png)
![5-(2-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217341.png)

![ethyl {[4-(4-morpholinylsulfonyl)phenyl]amino}(oxo)acetate](/img/structure/B5217355.png)

![2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)
